N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide
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Overview
Description
N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide: is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, an imidazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting 1-methylimidazole with propyl iodide under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced by reacting the imidazole derivative with a suitable propylating agent.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting an appropriate amine with an epoxide or a halohydrin.
Coupling of the Imidazole and Morpholine Rings: The final step involves coupling the imidazole and morpholine rings through a carboxamide linkage, typically using a coupling reagent such as carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the imidazole and morpholine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Carbodiimides, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Substituted imidazole and morpholine derivatives.
Scientific Research Applications
Chemistry:
Material Science: It can be incorporated into polymer matrices to modify their properties, such as conductivity and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity . The morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity . The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
1-Methyl-3-propylimidazolium iodide: This compound shares the imidazole ring and propyl chain but lacks the morpholine and carboxamide groups.
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole: This compound contains a similar imidazole ring but has different substituents and lacks the morpholine ring.
Uniqueness: N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide is unique due to the combination of the imidazole and morpholine rings with a carboxamide linkage. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-3-7-18-9-6-16-14(18)5-4-8-17(2)15(20)19-10-12-21-13-11-19/h6,9H,3-5,7-8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDIGRYTXBBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCCN(C)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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